molecular formula C17H15NO5S B5725597 dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate

dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate

Cat. No. B5725597
M. Wt: 345.4 g/mol
InChI Key: REGLVZABVIWSMI-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate, also known as DMAT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMAT is a member of the isophthalate family of compounds, which are characterized by their ability to bind to specific proteins and enzymes in the body.

Mechanism of Action

Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate works by binding to specific proteins and enzymes in the body, including the chaperone protein Hsp90 and the proteasome enzyme. By binding to these proteins and enzymes, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate is able to inhibit their activity, which can lead to the inhibition of cancer cell growth and the treatment of other diseases.
Biochemical and Physiological Effects:
dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to have a number of biochemical and physiological effects in the body. For example, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has also been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate for lab experiments is that it is a relatively stable compound that can be easily synthesized and stored. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to have a high degree of specificity for its target proteins and enzymes, which can help to reduce off-target effects. However, one of the limitations of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.

Future Directions

There are a number of future directions for research on dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate. One area of research is in the development of new and more effective cancer treatments that are based on dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate and other isophthalate compounds. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease and Parkinson's disease. Finally, there is also potential for dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate to be used as a tool for studying the role of specific proteins and enzymes in the body, which could lead to new insights into the mechanisms of disease.

Synthesis Methods

Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate can be synthesized using a variety of methods, including the reaction of isophthalic acid with thionyl chloride followed by the addition of 2-thiopheneacetic acid and dimethylamine. This reaction results in the formation of dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate as a white crystalline powder with a molecular weight of 355.39 g/mol.

Scientific Research Applications

Dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research for dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate is in the field of cancer treatment. dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has been shown to inhibit the growth of cancer cells by binding to specific proteins and enzymes that are involved in the development and progression of cancer. In addition, dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate has also been studied for its potential applications in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and inflammatory disorders.

properties

IUPAC Name

dimethyl 5-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-16(20)11-8-12(17(21)23-2)10-13(9-11)18-15(19)6-5-14-4-3-7-24-14/h3-10H,1-2H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGLVZABVIWSMI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-{[(2E)-3-(thiophen-2-yl)prop-2-enoyl]amino}benzene-1,3-dicarboxylate

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